molecular formula C24H46O14 B606167 Bis-PEG10-acid CAS No. 2055023-26-0

Bis-PEG10-acid

Cat. No.: B606167
CAS No.: 2055023-26-0
M. Wt: 558.62
InChI Key: PPYUGGOOBJIZHK-UHFFFAOYSA-N
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Description

Bis-PEG10-acid is a PEG-based PROTAC linker . It contains two terminal carboxylic acid groups and is used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC, DCC, or HATU to form a stable amide bond .


Molecular Structure Analysis

This compound has a molecular formula of C24H46O14 . It contains two terminal carboxylic acid groups and a hydrophilic PEG spacer . It also contains 83 bonds in total, including 37 non-H bonds, 2 multiple bonds, 33 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 10 aliphatic ethers .


Chemical Reactions Analysis

The terminal carboxylic acids of this compound can react with primary and secondary amine groups in the presence of coupling reagents such as EDC, DCC, and HATU to form a stable amide bond .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 558.62 . It has a density of 1.174±0.06 g/cm3 . The boiling point is predicted to be 630.0±55.0 °C .

Scientific Research Applications

  • Colloidal Stability in Extreme Conditions

    Bis-PEG-based ligands, similar to Bis-PEG10-acid, have been shown to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme buffer conditions, including a wide pH range and high electrolyte concentrations. This characteristic opens up possibilities for their use as stable probes in various bio-related studies (Stewart et al., 2010).

  • Drug Delivery and Anticancer Effects

    Dendrimer versus linear conjugate structures, including bis-PEG, have been studied for the delivery and enhanced anticancer effect of paclitaxel, a poorly soluble anticancer drug. The dendritic polymer conjugates, similar to bis-PEG, show potential as effective carriers for anticancer drugs (Khandare et al., 2006).

  • Synthesis of PEG Derivatives

    Bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) have been prepared, demonstrating the versatility of PEG in synthesis and potential applications in various fields (Turrin et al., 2012).

  • Biodegradable Solid Acid Catalyst

    Sulfuric acid-modified PEG-6000, similar in structure to this compound, has been used as a biodegradable and reusable acid catalyst for synthesizing novel bis-Knoevenagel products. This represents an eco-friendly approach in chemical synthesis (Siddiqui & Khan, 2013).

  • Photoinduction of Optical Anisotropy

    Linear−dendritic diblock copolymers, including poly(ethylene glycol) and bis-MPA dendritic block, have been synthesized for applications in photoaddressable materials. These structures have potential uses in photonic devices and responsive materials (Barrio et al., 2009).

  • Metal Ion Extraction and Separation

    The role of polyethylene glycols (PEGs) in the extraction-separation of metal ions has been investigated. Bis(2-ethylhexyl)phosphoric acid combined with PEGs improves the separation efficiency of metal ions like lanthanum, europium, and erbium, which could have implications in recycling and waste management (Heidari et al., 2015).

  • Synthesis of Large Peptide Thioesters

    A PEG-based resin enabled the synthesis of large peptide segments, demonstrating the utility of PEG in advanced peptide synthesis and potential applications in biochemical studies (Boll et al., 2014).

Mechanism of Action

Bis-PEG10-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker for the synthesis of antibody-drug conjugates (ADCs) .

Future Directions

Bis-PEG10-acid is a promising compound in the field of drug development, particularly in the synthesis of PROTACs and ADCs . Its unique properties make it a valuable tool in the creation of new therapeutics.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYUGGOOBJIZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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